molecular formula C15H21NO4 B4184348 N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide

Cat. No. B4184348
M. Wt: 279.33 g/mol
InChI Key: UCWCENCZLYACIC-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide belongs to a class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals. Its structure features a tetrahydrofuran ring, which is a key functional group in many biologically active compounds.

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives involves key reactions such as the Suzuki-Miyaura cross-coupling, which facilitates the introduction of various substituents into the furan ring to modulate its chemical and biological properties (Siddiqa et al., 2022). Another approach involves a two-step procedure from commercial reagents through Povarov cycloaddition reaction/N-furoylation processes, demonstrating the flexibility in synthesizing furan-2-carboxamide derivatives with diverse functional groups (Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by various analytical techniques, including IR, 1H, 13C-NMR, and X-ray diffraction data, which provide comprehensive details about their structural configuration and stability (Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

Furan-2-carboxamide derivatives undergo cyclopalladation, forming chelates with selenium and carbon as donor atoms. This reaction highlights the chemical reactivity and potential for further functionalization of these compounds (Nonoyama & Nonoyama, 1989).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(16-15(17)13-5-4-8-20-13)11-6-7-12(18-2)14(9-11)19-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWCENCZLYACIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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